
1-(5-(2,4-Difluorophenyl)furan-2-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(2,4-Difluorophenyl)furan-2-yl)-N-methylmethanamine is a synthetic organic compound characterized by the presence of a furan ring substituted with a 2,4-difluorophenyl group and an N-methylmethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2,4-Difluorophenyl)furan-2-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the 2,4-Difluorophenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,4-difluorophenyl is coupled with a halogenated furan derivative in the presence of a palladium catalyst.
N-Methylation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-(2,4-Difluorophenyl)furan-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
1-(5-(2,4-Difluorophenyl)furan-2-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(5-(2,4-Difluorophenyl)furan-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan ring and difluorophenyl group contribute to its binding affinity and specificity. The N-methylmethanamine moiety may enhance its solubility and bioavailability, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
1-(5-(2,4-Dichlorophenyl)furan-2-yl)-N-methylmethanamine: Similar structure but with chlorine substituents instead of fluorine.
1-(5-(2,4-Difluorophenyl)thiophene-2-yl)-N-methylmethanamine: Similar structure but with a thiophene ring instead of a furan ring.
1-(5-(2,4-Difluorophenyl)pyrrole-2-yl)-N-methylmethanamine: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness: 1-(5-(2,4-Difluorophenyl)furan-2-yl)-N-methylmethanamine is unique due to the presence of both the furan ring and the difluorophenyl group, which confer specific electronic and steric properties that may enhance its reactivity and binding affinity in various applications .
Propriétés
Formule moléculaire |
C12H11F2NO |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
1-[5-(2,4-difluorophenyl)furan-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C12H11F2NO/c1-15-7-9-3-5-12(16-9)10-4-2-8(13)6-11(10)14/h2-6,15H,7H2,1H3 |
Clé InChI |
LQGNQOGPFXJURU-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC=C(O1)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


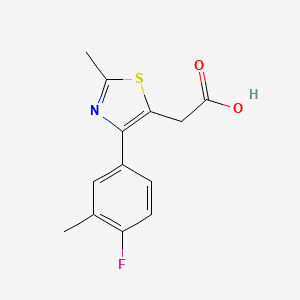
![(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B11812774.png)
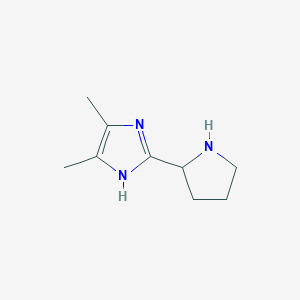

![Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812783.png)
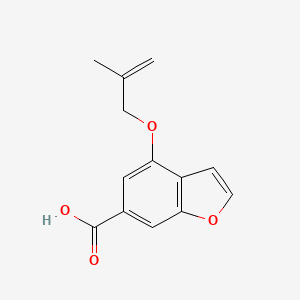
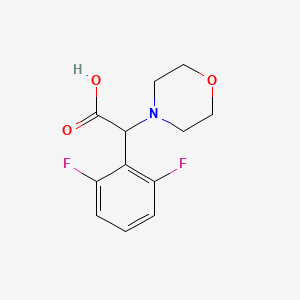

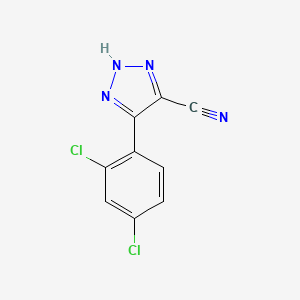



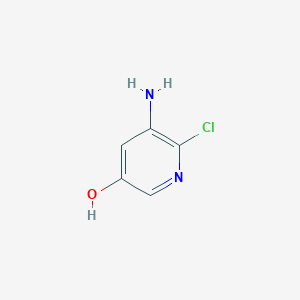
![4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11812853.png)
